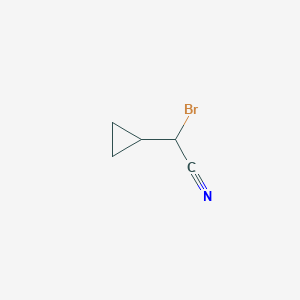

2-Bromo-2-cyclopropylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

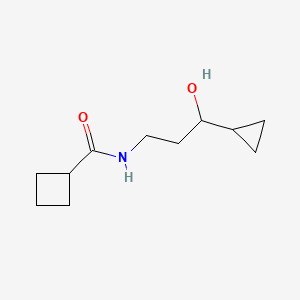

“2-Bromo-2-cyclopropylacetonitrile” is a chemical compound with the CAS Number: 1551295-22-7 . It has a molecular weight of 160.01 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-2-cyclopropylacetonitrile” is 1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-2-cyclopropylacetonitrile” is a solid at room temperature . It has a molecular weight of 160.01 .

科学的研究の応用

Synthesis of Cyclopropane Derivatives

- The reaction of bromofuranone with several nucleophiles yields cyclopropane bis-lactones, demonstrating the utility of bromo-substituted compounds in synthesizing cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986).

Development of Tandem Addition/Cyclization for Indole Skeletons

- A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed, achieving a new strategy for the direct construction of indole skeletons. This showcases the relevance of bromo-substituted acetonitriles in facilitating complex cyclization reactions (Shuling Yu et al., 2017).

Microwave-Assisted Preparation of 2-Bromo-1-Alkenes

- 2-Bromo-1-alkenes are generated via microwave-assisted hydrobromination of 1-alkynes, illustrating the utility of bromo-substituted compounds in efficient synthetic procedures (Anon Bunrit et al., 2011).

Copper-Catalyzed Bromo-cyanomethylative Cyclization

- The copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes using 2-bromoacetonitrile highlights the role of bromo-substituted acetonitriles in radical addition/cyclization/bromination sequences, leading to functionalized heterocycles (Shaoqun Zhu et al., 2022).

Synthesis of Milnacipran Intermediate

- The detailed synthesis of 2-bromomethyl-1-phenyl-cyclopropane carboxylic acid, an intermediate of milnacipran, showcases the use of bromo-substituted compounds in the synthesis of pharmacologically relevant intermediates (Ouyang Hong-xia, 2012).

Safety and Hazards

The safety information for “2-Bromo-2-cyclopropylacetonitrile” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.

特性

IUPAC Name |

2-bromo-2-cyclopropylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHWDFLINNKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)